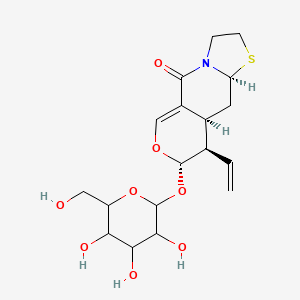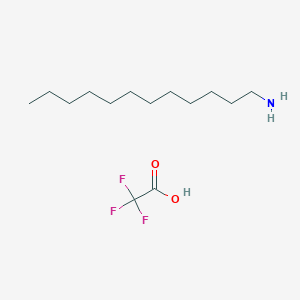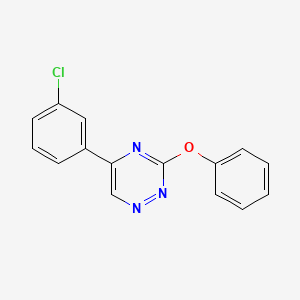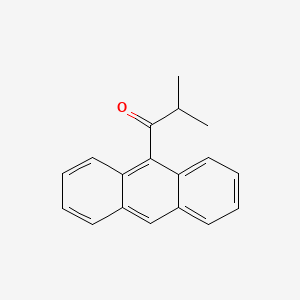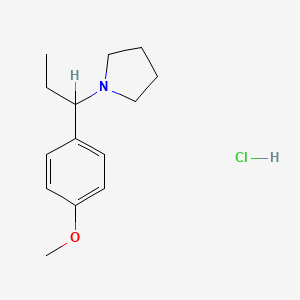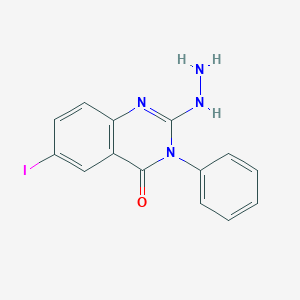
2-Hydrazinyl-6-iodo-3-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-6-iodo-3-phenylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a hydrazinyl group, an iodine atom, and a phenyl group attached to the quinazoline core, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-iodo-3-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or similar reagents.
Introduction of the Iodine Atom: This step can be performed using iodination reactions, often involving iodine or iodine-containing reagents.
Attachment of the Hydrazinyl Group: This can be done through hydrazination reactions, where hydrazine or hydrazine derivatives are used.
Addition of the Phenyl Group: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Hydrazinyl-6-iodo-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form different functional groups.
Reduction: The quinazoline core or other functional groups can be reduced under appropriate conditions.
Substitution: The iodine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents like organometallic compounds, halides, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group might yield azides or other nitrogen-containing functional groups.
科学的研究の応用
2-Hydrazinyl-6-iodo-3-phenylquinazolin-4(3H)-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Investigation of its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Hydrazinyl-6-iodo-3-phenylquinazolin-4(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
2-Hydrazinyl-3-phenylquinazolin-4(3H)-one: Lacks the iodine atom.
6-Iodo-3-phenylquinazolin-4(3H)-one: Lacks the hydrazinyl group.
2-Hydrazinyl-6-iodoquinazolin-4(3H)-one: Lacks the phenyl group.
Uniqueness
2-Hydrazinyl-6-iodo-3-phenylquinazolin-4(3H)-one is unique due to the combination of the hydrazinyl group, iodine atom, and phenyl group on the quinazoline core. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
77747-22-9 |
|---|---|
分子式 |
C14H11IN4O |
分子量 |
378.17 g/mol |
IUPAC名 |
2-hydrazinyl-6-iodo-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C14H11IN4O/c15-9-6-7-12-11(8-9)13(20)19(14(17-12)18-16)10-4-2-1-3-5-10/h1-8H,16H2,(H,17,18) |
InChIキー |
SMQCBRPPRVTUQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)I)N=C2NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)
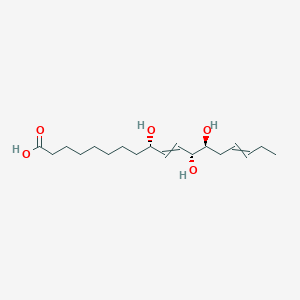
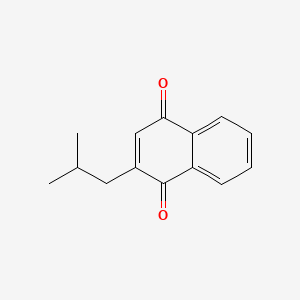
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)


